![molecular formula C16H15NO4 B6645746 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B6645746.png)
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit cancer cell growth. Additionally, it has been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in lab experiments is its potential as a new drug candidate. However, one limitation is that the compound may have low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of interest is in further investigating its anti-inflammatory and anti-cancer properties. Additionally, researchers may explore the potential for this compound to be used in combination with other drugs for enhanced therapeutic effects. Finally, there is potential for the development of new synthetic methods for the preparation of this compound.
Synthesis Methods
The synthesis of 2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves several steps. The starting material is 3-(5-methylfuran-3-carbonyl)propionic acid, which is reacted with phosphorus oxychloride to form the corresponding acid chloride. This is then reacted with isoquinoline in the presence of a base to yield the desired product.
Scientific Research Applications
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been investigated for its potential applications in various fields. One area of interest is in the development of new drugs. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2-(5-methylfuran-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-12(9-21-10)15(18)17-7-6-11-4-2-3-5-13(11)14(17)16(19)20/h2-5,8-9,14H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOFVTIDOBOHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCC3=CC=CC=C3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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